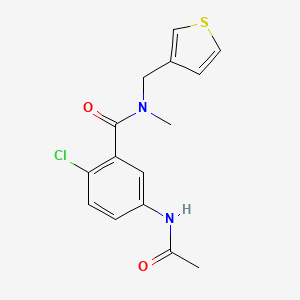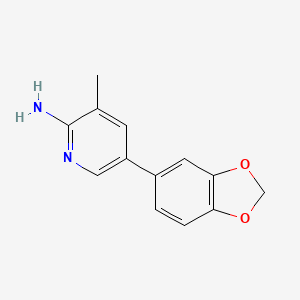![molecular formula C17H19N5 B5907204 (1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B5907204.png)
(1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine is a compound that has gained attention in the scientific community due to its potential applications in research. The compound is a derivative of imidazole and pyrimidine, two important classes of organic compounds with various biological activities.
Mechanism of Action
The mechanism of action of (1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and division. The compound may also act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to have antimicrobial activity against various bacterial strains. In addition, the compound has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
The advantages of using (1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine in lab experiments include its potential applications in cancer research and antimicrobial research. The compound is relatively easy to synthesize and has moderate yield. However, the limitations of using the compound in lab experiments include its moderate yield and the need for further studies to fully understand its mechanism of action.
Future Directions
There are various future directions for research involving (1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine. One potential direction is to investigate the compound's activity against other cancer cell lines and bacterial strains. Another potential direction is to investigate the compound's mechanism of action and identify potential targets for drug development. Furthermore, the compound's potential applications in antioxidant research and neurodegenerative disease research could also be explored.
Synthesis Methods
The synthesis of (1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine involves the reaction of 2-(3-methylphenyl)pyrimidine-5-carbaldehyde with imidazole-2-carboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction proceeds via a condensation reaction to form the desired compound. The yield of the reaction is moderate, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
(1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine has various potential applications in scientific research. The compound has been shown to have activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-[2-(3-methylphenyl)pyrimidin-5-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-4-3-5-15(8-13)17-20-9-14(10-21-17)11-22(2)12-16-18-6-7-19-16/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAFYYBGCBHLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=N2)CN(C)CC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5907125.png)




![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)
![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)

![ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B5907182.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5907189.png)


![1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B5907217.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-{[5-(1H-imidazol-2-yl)-2-thienyl]carbonyl}piperidin-3-ol](/img/structure/B5907230.png)